Levorphanol

Vue d'ensemble

Description

Le lévorphanol est un analgésique opioïde synthétique puissant utilisé pour traiter les douleurs modérées à sévères. Il s'agit de l'énantiomère lévogyre du composé racémorphan, son homologue dextrogyre étant le dextrorphan . Le lévorphanol a été décrit pour la première fois en Allemagne en 1946 et est utilisé en médecine aux États-Unis depuis 1953 . Il est connu pour sa grande efficacité dans la gestion de la douleur, en particulier dans les cas de douleurs chroniques et neuropathiques .

Méthodes De Préparation

Le lévorphanol et ses composés apparentés sont généralement préparés à partir de bromhydrate de lévométhorphan . La voie de synthèse implique le traitement du lévométhorphan avec de l'acide bromhydrique aqueux pour produire une solution aqueuse de bromhydrate de lévorphanol . Cette solution est ensuite neutralisée avec de l'hydroxyde d'ammonium pour former du lévorphanol brut . Le lévorphanol brut peut être ensuite traité pour produire du tartrate de lévorphanol ou du tartrate de lévorphanol dihydraté . Les méthodes de production industrielle visent à obtenir des rendements élevés et une pureté élevée, impliquant souvent des étapes de cristallisation pour réduire les impuretés .

Analyse Des Réactions Chimiques

Le lévorphanol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent l'acide bromhydrique pour la déméthylation et l'hydroxyde d'ammonium pour la neutralisation . Les principaux produits formés à partir de ces réactions sont le bromhydrate de lévorphanol et le tartrate de lévorphanol . De plus, le lévorphanol agit comme un agoniste de plusieurs récepteurs opioïdes et un antagoniste du récepteur NMDA .

Applications de la recherche scientifique

Le lévorphanol a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est largement utilisé dans la recherche sur la gestion de la douleur en raison de sa forte puissance et de son efficacité . La capacité du lévorphanol à agir sur plusieurs récepteurs opioïdes et à inhiber la recapture de la norépinéphrine et de la sérotonine en fait un composé précieux pour l'étude des voies de la douleur et le développement de nouveaux analgésiques . Outre ses applications médicales, le lévorphanol est également utilisé dans des études relatives à la pharmacologie des récepteurs opioïdes et au développement d'antagonistes opioïdes .

Mécanisme d'action

Le lévorphanol exerce ses effets principalement en agissant comme un agoniste du récepteur μ-opioïde, mais il interagit également avec le récepteur δ-opioïde, le récepteur κ-opioïde et le récepteur de la nociceptine . De plus, il fonctionne comme un antagoniste du récepteur NMDA et un inhibiteur de la recapture de la sérotonine-norépinéphrine . Ces interactions modifient la transmission et la perception de la douleur dans le cerveau et la moelle épinière, offrant des effets analgésiques significatifs . L'activité multi-récepteur du lévorphanol contribue à sa grande efficacité dans le traitement de divers types de douleur, y compris la douleur neuropathique .

Applications De Recherche Scientifique

Pharmacological Profile

Levorphanol is a member of the morphinan series of opioids and acts primarily as an agonist at the mu-opioid receptor while also inhibiting the reuptake of norepinephrine and serotonin. This dual mechanism contributes to its effectiveness in treating neuropathic pain and managing cancer-related pain, especially in patients who have not responded well to other opioids.

Clinical Applications

-

Neuropathic Pain Management

- This compound has shown significant promise in treating neuropathic pain. In a study involving 81 patients, high-strength this compound capsules resulted in a 36% reduction in pain intensity compared to a 21% reduction in the low-strength group (p = 0.02) .

- It was noted that all types of neuropathic pain responded positively to this compound, except for central stroke pain.

-

Cancer Pain Relief

- An early-phase study indicated that this compound improved pain and symptom control in patients with advanced cancer. Among 40 patients enrolled, 33 (82.5%) successfully transitioned to this compound from other opioids, which is significantly higher than the average success rate of 65% for opioid rotation .

- A case study reported that patients previously on methadone experienced excellent relief after switching to this compound, suggesting its role as an effective alternative for cancer-related pain management .

-

Postoperative Pain Control

- Historical studies have demonstrated this compound's efficacy in postoperative settings. For instance, a comparison with morphine revealed that this compound provided effective analgesia in 97% of patients within the first dose, compared to 78% for morphine .

- Average duration of analgesia was reported at approximately 5.5 hours post-administration of this compound, indicating its potential for effective short-term pain management after surgical procedures.

Case Studies

Case Study: Chronic Pain Management

- A 42-year-old male with chronic neck and back pain presented with inadequate relief from multiple opioid regimens. After switching to this compound, he reported significant improvement in pain control and tolerability at a dose titrated to 12 mg daily .

Case Study: Cancer Patient Transition

- In a cohort of hospice patients transitioning from methadone to this compound, approximately 55% reported excellent pain relief. This highlights this compound's potential as a suitable option for patients requiring opioid rotation due to inadequate pain control from previous medications .

Comparative Efficacy

| Study | Population | This compound Dose | Efficacy Rate | Duration of Analgesia |

|---|---|---|---|---|

| McNulty et al. | Chronic Pain Patients | Variable | 40% excellent relief | N/A |

| Reddy et al. | Advanced Cancer Patients | Variable | 82.5% successful rotation | N/A |

| Hunt et al. | Postoperative Patients | 2-5 mg | 97% effective analgesia | ~5.5 hours |

Mécanisme D'action

Levorphanol exerts its effects primarily by acting as an agonist of the μ-opioid receptor, but it also interacts with the δ-opioid receptor, κ-opioid receptor, and the nociceptin receptor . Additionally, it functions as an NMDA receptor antagonist and a serotonin-norepinephrine reuptake inhibitor . These interactions alter the transmission and perception of pain in the brain and spinal cord, providing significant analgesic effects . This compound’s multi-receptor activity contributes to its high efficacy in treating various types of pain, including neuropathic pain .

Comparaison Avec Des Composés Similaires

Le lévorphanol est souvent comparé à d'autres analgésiques opioïdes tels que la morphine, la méthadone et le tramadol . Contrairement à la méthadone, le lévorphanol a une demi-vie plasmatique plus courte mais une durée d'action plus longue . Il n'interagit pas non plus avec les enzymes du cytochrome P450, réduisant ainsi le risque d'interactions médicamenteuses . Comparé à la morphine, le lévorphanol est jusqu'à huit fois plus puissant et a un rapport efficacité orale/parentérale plus favorable . Des composés similaires incluent la morphine, la méthadone, le tramadol et la gabapentine .

Activité Biologique

Levorphanol is a synthetic opioid analgesic that exhibits a unique pharmacological profile, making it a subject of interest in pain management and opioid rotation strategies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and safety considerations.

This compound functions primarily as an opioid agonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors. Its potency is significantly higher than that of morphine, being approximately 8 times more potent . Additionally, this compound acts as a N-methyl-D-aspartate (NMDA) receptor antagonist , which contributes to its analgesic effects, particularly in neuropathic pain conditions . The compound also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), further enhancing its analgesic properties through modulation of descending pain pathways .

Pharmacokinetics

This compound undergoes phase II metabolism primarily through glucuronidation to form this compound-3-glucuronide, which is then renally excreted. Notably, it does not require cytochrome P450 enzymes for metabolism, reducing the potential for drug-drug interactions commonly associated with other opioids like methadone .

Key pharmacokinetic parameters include:

Therapeutic Applications

This compound is indicated for the management of moderate to severe pain, particularly in patients who may have developed tolerance to other opioids. Its unique profile makes it suitable for opioid rotation , especially in cases resistant to conventional treatments. Clinical studies suggest that this compound may provide effective relief in complex pain syndromes involving both neuropathic and nociceptive components .

Case Studies

- Chronic Pain Management : A study highlighted the use of this compound in patients with chronic pain who had inadequate responses to other opioids. Patients reported significant pain relief with minimal side effects, supporting its role in opioid rotation strategies .

- Neuropathic Pain : In a clinical trial involving patients with neuropathic pain conditions, this compound demonstrated superior efficacy compared to traditional opioids, attributed to its NMDA antagonism and dual action on serotonin and norepinephrine pathways .

Safety Considerations

This compound exhibits a favorable safety profile compared to other opioids. It has shown a ceiling effect on respiratory depression in animal models, suggesting reduced risk for overdose-related respiratory issues . Furthermore, it does not prolong QTc interval, which is a significant concern with some other opioids like methadone .

However, potential adverse effects include:

- Nausea

- Dizziness

- Respiratory depression

- Hypotension

- Urinary retention

The LD50 for this compound is approximately 150 mg/kg when administered orally in rats, indicating a relatively high margin of safety compared to other opioids .

Propriétés

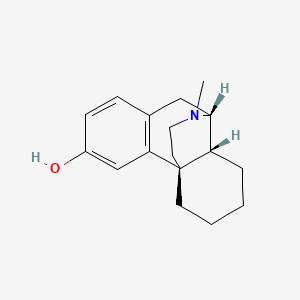

IUPAC Name |

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQUASYNZVUNQP-USXIJHARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023213, DTXSID301016136 | |

| Record name | Levorphanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Racemorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levorphanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.73e-01 g/L | |

| Record name | Levorphanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levorphanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like other mu-agonist opioids it is believed to act at receptors in the periventricular and periaqueductal gray matter in both the brain and spinal cord to alter the transmission and perception of pain., Levorphanol is a widely used opiate analgesic. Although structurally related to morphine, levorphanol has high affinity for a number of receptor subtypes, including both kappa 1 and kappa 3. Prior reports had implicated a kappa component of levorphanol-induced antinociception. Evidence is now presented suggesting that levorphanol-induced analgesia is produced by a mixture of mu and kappa 3 mechanisms. Levorphanol was a potent analgesic in the tail-flick assay, when given systemically, spinally or supraspinally. Isobolographic analysis of the combined administration of levorphanol, spinally and supraspinally implied synergistic interactions. Naloxonazine reduced levorphanol-induced analgesia, implicating a role for mu1 receptors. The kappa 1 antagonist nor-binaltorphimine at a dose which reversed analgesia induced by U50,488H did not antagonize levorphanol-induced analgesia. Additional studies revealed no cross tolerance in either direction, between levorphanol with the kappa 1 analgesic U50,488H. Together, these results strongly argue against a role for kappa 1 receptors in levorphanol-induced analgesia. However, mice tolerant to the kappa 3 analgesic, naloxone benzoylhydrazone (NalBzoH), showed cross tolerance to levorphanol, implying a role of kappa 3 mechanisms in levorphanol-induced analgesia., Levorphanol is a potent synthetic opioid similar to morphine in its actions. Like other mu-agonist opioids it is believed to act at receptors in the periventricular and periaqueductal gray matter in both the brain and spinal cord to alter the transmission and perception of pain. Onset of analgesia and peak analgesic effect following administration of levorphanol are similar to morphine when administered at equianalgesic doses. | |

| Record name | Levorphanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVORPHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

297-90-5, 77-07-6 | |

| Record name | Orphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levorphanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levorphanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemorphan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levorphanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levorphanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Racemorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levorphanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVORPHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27618J1N2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACEMORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7R79HN3XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVORPHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levorphanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-199 °C, Crystals; mp: 113-115 °C (when anhydrous, mp 2-6-208 °C); specific optical rotation: -14 deg at 20 °C/D (c = 3 in water); pH of 0.2% aqueous solution is 3.4 to 4.0; 1 g soluble in 45 mL water, in 110 g alcohol, in 50 g ether /d-Levophanol tartrate dihydrate/, Crystals; mp: 183-185 °C; specific optical rotation: +34.6 deg at 20 °C/D (c = 3 in water); soluble in water. /Levorphanol dextro tartrate monohydrate/, Crystals from anisole and dil alcohol; mp: 251-253 °C /dl-Levorphanol/, Crystals; soluble in water; sparingly in alcohol; practically insoluble in ether; mp: 193-5 °C /dl-Levorphanol hydrobromide/, Crystals; MP: 198-199 °C; specific optical rotation: + 56.3 deg at 20 °C/D (c = 3 in absolute alcohol) /dextro-Levorphanol/, 198 - 199 °C | |

| Record name | Levorphanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVORPHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levorphanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.